4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
Beschreibung
This compound features a piperazine-1-carboxamide core substituted with a 1-benzyl-1H-1,3-benzodiazol-2-yl group at the 4-position and a (thiophen-2-yl)methyl moiety at the carboxamide nitrogen. Though direct synthetic details are absent in the provided evidence, structurally related compounds (e.g., benzimidazole and piperazine hybrids) are synthesized via nucleophilic substitution, condensation, or Cu-catalyzed click chemistry (e.g., triazole formation in ) .
Eigenschaften
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c30-24(25-17-20-9-6-16-31-20)28-14-12-27(13-15-28)23-26-21-10-4-5-11-22(21)29(23)18-19-7-2-1-3-8-19/h1-11,16H,12-15,17-18H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQRZEOCUKHTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The thiophene moiety is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein[7][7]. The compound may also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine-Carboxamide Core
The table below compares the target compound with analogs differing in substituents:
Heterocyclic Modifications
- Benzodiazolyl vs. Benzimidazole/Thiadiazole : Replacing benzodiazolyl with benzimidazole () or thiadiazole () alters hydrogen-bonding and aromatic stacking, affecting target binding.
Key Research Findings
- Synthetic Flexibility : Piperazine-carboxamides are synthesized via diverse routes, including Cu-catalyzed triazole formation () and condensation with thiosemicarbazide () .
- Substituent Impact : Electron-withdrawing groups (Cl, CF₃) on aryl rings improve thermal stability (melting points >190°C) but may reduce solubility () .
- Biological Selectivity : Thiophene-containing analogs (e.g., ) show enhanced selectivity for CNS targets due to favorable logP values (~2.5–3.5) .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Biologische Aktivität
The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a member of the benzodiazole family, which has gained attention in medicinal chemistry for its diverse pharmacological activities. This article explores its biological activity, including anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 321.40 g/mol |
| IUPAC Name | 4-(1-benzyl-1H-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide |
Anticancer Properties
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of autophagy and inhibition of the mTOR pathway .
In particular, research involving related compounds has demonstrated their ability to reduce mTORC1 activity and enhance autophagy at basal levels. This suggests that the compound may act similarly by disrupting autophagic flux and interfering with cellular survival pathways under stress conditions .
The potential mechanisms through which this compound exerts its biological effects include:
- Inhibition of mTOR Pathway : Similar benzodiazole compounds have been noted to downregulate mTORC1 signaling, leading to increased autophagic activity and apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, contributing to cell death.
Study on Antiproliferative Activity
A study focused on related benzodiazole derivatives reported submicromolar antiproliferative activity against various cancer cell lines. The results indicated that these compounds could serve as promising candidates for further development as anticancer agents .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| 4-(1-benzylbenzodiazol) | 0.93 | 10 |
| Reference Drug (Toremifene) | 0.38 | 7 |
In Vivo Studies
In vivo studies using animal models have shown that similar compounds can reduce tumor size significantly compared to controls. These findings underscore the potential therapeutic efficacy of benzodiazole derivatives in cancer treatment.
Q & A
Q. What are the established synthetic routes for preparing 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with benzyl halides under basic conditions (e.g., NaH in DMF) .
- Step 2: Introduction of the piperazine ring through nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents .
- Step 3: Functionalization with the thiophene-methyl group via reductive amination or alkylation, requiring solvents like dichloromethane and catalysts such as NaBH(OAc)₃ .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon connectivity (e.g., benzyl group protons at δ 4.5–5.0 ppm, thiophene signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identification of carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using cisplatin or doxorubicin as controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final coupling step?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings or CuI for click chemistry, adjusting equivalents (0.1–1.0 equiv.) .
- Temperature Control: Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., carboxamide formation) .
Q. How to resolve discrepancies between computational modeling and experimental binding data in receptor interaction studies?
- Re-docking Analysis: Use software like AutoDock Vina to refine parameters (e.g., grid box size, flexibility of active-site residues) .
- Mutagenesis Studies: Validate predicted binding residues (e.g., Ser123, Tyr205 in kinase targets) via site-directed mutagenesis and SPR binding assays .
- MD Simulations: Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes .
Q. What strategies mitigate batch-to-batch variability in purity during scale-up synthesis?
- Process Analytical Technology (PAT): Implement inline HPLC monitoring to track intermediate purity and adjust reaction parameters in real time .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, stirring rate) and identify critical quality attributes .
- Crystallization Engineering: Screen anti-solvents (e.g., ether, hexane) to improve crystal habit and reduce amorphous content .
Q. How to elucidate the mechanism of action when contradictory data arise from kinase inhibition vs. epigenetic modulation assays?
- Biochemical Profiling: Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to rule off-target kinase effects .
- Epigenetic Markers: Quantify histone acetylation/methylation via Western blot (e.g., H3K27me3, H4K16ac) in treated vs. untreated cells .
- CRISPR Knockout Models: Generate cell lines lacking suspected targets (e.g., HDACs, DNMTs) to isolate pathways .
Methodological Considerations
Q. What analytical workflows are recommended for detecting trace impurities in final products?
- HPLC-DAD/ELSD: Gradient elution (ACN/water + 0.1% TFA) to separate impurities; UV detection at 254 nm for aromatic moieties .
- LC-MS/MS: MRM mode to identify impurities with mass shifts (e.g., +16 Da for oxidation products) .
- NMR Spiking: Add authentic samples of suspected impurities (e.g., unreacted benzyl precursors) to confirm peaks .
Q. How to design structure-activity relationship (SAR) studies for derivatives with modified thiophene or benzodiazole groups?
- Core Modifications: Synthesize analogs with substituents at the benzodiazole C4 position (e.g., Cl, OMe) or thiophene β-position .
- Pharmacophore Mapping: Overlay energy-minimized conformers of active/inactive analogs using MOE software to identify essential motifs .
- In Silico ADMET: Predict bioavailability and toxicity (e.g., CYP inhibition, hERG liability) with QikProp or ADMET Predictor .
Q. What protocols validate the stability of the compound under physiological conditions?
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Plasma Stability: Add compound to human plasma (37°C, 1h), precipitate proteins with ACN, and quantify remaining parent compound .
- Light/Heat Stress: Expose solid and solution forms to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photodegradation .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Penetration Studies: Use fluorescently labeled analogs to quantify tumor spheroid penetration via confocal microscopy .
- Hypoxia Markers: Assess HIF-1α levels in 3D models to determine if poor efficacy relates to oxygen gradients .
- Metabolomics: Compare ATP/NADPH levels in 2D vs. 3D cultures to identify metabolic resistance mechanisms .
Q. What steps reconcile discrepancies between in vitro enzyme inhibition and cellular activity?
- Membrane Permeability: Measure logP (octanol/water) and PAMPA permeability to evaluate cellular uptake .
- Efflux Assays: Test susceptibility to P-gp/MRP1 efflux using inhibitors like verapamil in MDCK-MDR1 cells .
- Intracellular Target Engagement: Develop NanoBRET assays to quantify target binding in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
